molecular formula C26H34S2 B14285217 2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene CAS No. 137436-28-3

2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene

Cat. No.: B14285217
CAS No.: 137436-28-3
M. Wt: 410.7 g/mol
InChI Key: AMXRBKUMRNJNLE-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is an organic compound that belongs to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene typically involves transition metal-catalyzed polymerization methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form the desired polymer . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures around 100°C .

Industrial Production Methods

Industrial production of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene may involve large-scale polymerization techniques using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound’s suitability for commercial applications in electronics and optoelectronics .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene exerts its effects involves its ability to conduct electricity and interact with other molecules. The compound’s conjugated structure allows for efficient charge transfer, making it an excellent material for electronic applications. Molecular targets and pathways include interactions with other conductive polymers and the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
  • 4,7-Bis(3-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is unique due to its specific dihexyl substitution pattern, which imparts distinct electronic properties and enhances its solubility compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with excellent processability .

Properties

CAS No.

137436-28-3

Molecular Formula

C26H34S2

Molecular Weight

410.7 g/mol

IUPAC Name

2-(2,5-dihexyl-4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C26H34S2/c1-3-5-7-9-13-21-19-24(26-16-12-18-28-26)22(14-10-8-6-4-2)20-23(21)25-15-11-17-27-25/h11-12,15-20H,3-10,13-14H2,1-2H3

InChI Key

AMXRBKUMRNJNLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1C2=CC=CS2)CCCCCC)C3=CC=CS3

Origin of Product

United States

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